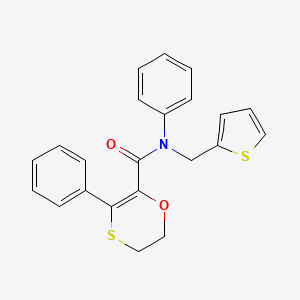![molecular formula C17H19NO4S B12177653 N-[(naphthalen-1-yloxy)acetyl]methionine](/img/structure/B12177653.png)
N-[(naphthalen-1-yloxy)acetyl]methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(naphthalen-1-yloxy)acetyl]methionine is a compound that combines the structural features of naphthalene and methionine Naphthalene is a polycyclic aromatic hydrocarbon, while methionine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yloxy)acetyl]methionine typically involves the reaction of naphthalen-1-yloxyacetic acid with methionine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would likely include steps such as purification and crystallization to obtain the compound in high purity. Industrial methods may also focus on cost-effective and environmentally friendly approaches to synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yloxy)acetyl]methionine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.
Scientific Research Applications
N-[(naphthalen-1-yloxy)acetyl]methionine has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(naphthalen-1-yloxy)acetyl]methionine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(naphthalen-1-yloxy)acetyl]methionine include:
(Naphthalen-1-yloxy)-acetic acid derivatives: These compounds share the naphthalen-1-yloxyacetic acid moiety and have similar chemical properties.
Naphthalen-1-yl-selenyl acetic acid derivatives: These compounds contain a naphthalene ring and have been studied for their biological activities.
Uniqueness
This compound is unique due to its combination of naphthalene and methionine, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-23-10-9-14(17(20)21)18-16(19)11-22-15-8-4-6-12-5-2-3-7-13(12)15/h2-8,14H,9-11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
JJTZUWLCNDTFTI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12177579.png)
![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12177585.png)

![N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12177597.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B12177602.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12177603.png)
![1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B12177608.png)
![2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12177612.png)

![2'-(2-methylpropyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12177627.png)
![4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12177631.png)

![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B12177642.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5,6-dimethyl-2-[(morpholin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12177650.png)
